Accelerated Hypothalamic Noradrenaline Turnover: Half-Life Reduction Compared to Untreated Controls
GYKI-11679 accelerates the turnover of noradrenaline (NA) in the rat hypothalamus, a key pharmacodynamic endpoint for centrally acting antihypertensive agents [1]. The estimated half-life of NA in the hypothalamus was calculated as 1.72 hours in treated animals, compared to 3.62 hours in untreated controls, representing a 52.5% reduction in half-life [1].
| Evidence Dimension | Hypothalamic Noradrenaline Turnover Half-Life |
|---|---|
| Target Compound Data | 1.72 hours (10 mg/kg i.p. GYKI-11679) |
| Comparator Or Baseline | Untreated control: 3.62 hours |
| Quantified Difference | 52.5% reduction in half-life (from 3.62 h to 1.72 h) |
| Conditions | In vivo rat model; compound administered i.p. 1 hour prior to i.c.v. injection of labeled NA; NA disappearance measured over 1-5 hours post-label. |
Why This Matters
This quantitative metric directly links GYKI-11679 to a specific, measurable effect on central catecholamine dynamics, offering a clear benchmark for comparing its efficacy in experimental models requiring enhanced noradrenergic activity.
- [1] Huszti Z, Szilágyi G, Mátyus P, Kasztreiner E. Influence on turnover and level of hypothalamic noradrenaline by a new antihypertensive agent (GYKI 11679). J Neurochem. 1981 Nov;37(5):1272-81. doi: 10.1111/j.1471-4159.1981.tb04678.x. PMID: 6117605. View Source
